Cas no 2743438-13-1 (7-(Aminomethyl)-2-(2,6-dioxopiperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione)

7-(Aminomethyl)-2-(2,6-dioxopiperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a heterocyclic compound featuring both an aminomethyl group and a dioxopiperidinyl moiety, making it a versatile intermediate in medicinal chemistry and drug discovery. Its structural framework is particularly valuable for the synthesis of targeted therapeutics, including proteolysis-targeting chimeras (PROTACs) and other small-molecule modulators. The presence of the dioxopiperidinyl group enhances binding affinity to E3 ubiquitin ligases, while the tetrahydroisoquinoline-1,3-dione core contributes to stability and bioavailability. This compound is well-suited for research applications in oncology and neurodegenerative disease studies, offering a robust scaffold for further functionalization. High purity and well-defined synthetic routes ensure reproducibility in experimental settings.
7-(Aminomethyl)-2-(2,6-dioxopiperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione structure
2743438-13-1 structure
Product name:7-(Aminomethyl)-2-(2,6-dioxopiperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione
CAS No:2743438-13-1
MF:C15H15N3O4
Molecular Weight:301.297303438187
CID:5979556
PubChem ID:165693401

7-(Aminomethyl)-2-(2,6-dioxopiperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione 化学的及び物理的性質

名前と識別子

    • 7-(aminomethyl)-2-(2,6-dioxopiperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione
    • EN300-37269306
    • 2743438-13-1
    • 7-(Aminomethyl)-2-(2,6-dioxopiperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione
    • インチ: 1S/C15H15N3O4/c16-7-8-1-2-9-6-13(20)18(15(22)10(9)5-8)11-3-4-12(19)17-14(11)21/h1-2,5,11H,3-4,6-7,16H2,(H,17,19,21)
    • InChIKey: CGGUPUWRZOLLDE-UHFFFAOYSA-N
    • SMILES: O=C1C(CCC(N1)=O)N1C(C2C=C(CN)C=CC=2CC1=O)=O

計算された属性

  • 精确分子量: 301.10625597g/mol
  • 同位素质量: 301.10625597g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 22
  • 回転可能化学結合数: 2
  • 複雑さ: 533
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -1.1
  • トポロジー分子極性表面積: 110Ų

7-(Aminomethyl)-2-(2,6-dioxopiperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-37269306-1.0g
7-(aminomethyl)-2-(2,6-dioxopiperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione
2743438-13-1 95.0%
1.0g
$0.0 2025-03-18

7-(Aminomethyl)-2-(2,6-dioxopiperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione 関連文献

7-(Aminomethyl)-2-(2,6-dioxopiperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dioneに関する追加情報

Introduction to 7-(Aminomethyl)-2-(2,6-dioxopiperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione (CAS No. 2743438-13-1)

7-(Aminomethyl)-2-(2,6-dioxopiperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione, with the CAS number 2743438-13-1, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of isoquinolines and is characterized by its unique structural features, including a tetrahydroisoquinoline core and a substituted piperidine ring. The presence of these functional groups imparts distinct chemical and biological properties to the molecule, making it a valuable candidate for various therapeutic applications.

The chemical structure of 7-(Aminomethyl)-2-(2,6-dioxopiperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is particularly noteworthy due to its potential as a scaffold for drug design. The tetrahydroisoquinoline moiety is known for its ability to interact with various biological targets, such as enzymes and receptors. The aminomethyl group at the 7-position and the 2,6-dioxopiperidine substituent at the 2-position further enhance the compound's pharmacological profile by introducing additional points of interaction and modulating its physicochemical properties.

Recent studies have explored the biological activities of 7-(Aminomethyl)-2-(2,6-dioxopiperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione. One of the key areas of interest is its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, research has shown that this compound exhibits potent inhibitory activity against certain kinases and proteases, which are implicated in conditions such as cancer and neurodegenerative diseases. The mechanism of action involves binding to the active site of these enzymes, thereby disrupting their catalytic function and leading to therapeutic benefits.

In addition to its enzymatic inhibition properties, 7-(Aminomethyl)-2-(2,6-dioxopiperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines and chemokines in immune cells. This suggests that it may have potential applications in treating inflammatory disorders such as arthritis and inflammatory bowel disease.

The pharmacokinetic properties of 7-(Aminomethyl)-2-(2,6-dioxopiperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione have also been studied to evaluate its suitability as a therapeutic agent. Preclinical data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. It has good oral bioavailability and a reasonable half-life in vivo, which are important factors for drug development. Furthermore, it shows low toxicity in animal models at therapeutic doses.

Clinical trials are currently underway to assess the safety and efficacy of 7-(Aminomethyl)-2-(2,6-dioxopiperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione in human subjects. Early results from phase I trials have been promising, with no significant adverse effects reported at tested doses. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.

The synthetic route for preparing 7-(Aminomethyl)-2-(2,6-dioxopiperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione has been optimized to ensure high yield and purity. The synthesis typically involves several steps starting from readily available starting materials. Key reactions include cyclization to form the tetrahydroisoquinoline core and subsequent functionalization to introduce the desired substituents. The overall process is scalable and can be adapted for large-scale production if needed.

In conclusion, 7-(Aminomethyl)-2-(2,6-dioxopiperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione (CAS No. 2743438-13-1) represents a promising candidate in the development of novel therapeutic agents. Its unique chemical structure and diverse biological activities make it an attractive target for further research and development. As ongoing studies continue to elucidate its full potential, 7-(Aminomethyl)-2-(2,6-dioxopiperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione may pave the way for new treatments in various medical fields.

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